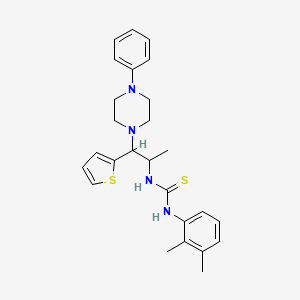

1-(2,3-Dimethylphenyl)-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

Evolution of Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives have been pivotal in drug discovery since the early 20th century, with their ability to form hydrogen bonds enabling precise interactions with biological targets. The thiourea scaffold gained prominence through anti-trypanosomal agents like suramin and anti-tuberculosis drugs such as thioacetazone, which demonstrated the moiety’s versatility in targeting pathogens. The replacement of oxygen with sulfur in urea analogs enhanced metabolic stability and binding affinity, as seen in HIV protease inhibitors like ritonavir and hepatitis C therapeutics like boceprevir. Modern developments focus on overcoming limitations like poor solubility through bioisosteric replacements, such as cyanoguanidine or squaramide groups, which retain hydrogen-bonding capacity while improving pharmacokinetics.

Significance of Piperazine-Containing Thioureas as Privileged Structures

Piperazine, a six-membered ring with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. When incorporated into thiourea derivatives, piperazine enhances solubility and enables interactions with diverse receptors, including serotonin and dopamine systems. For example, piperazine-thiourea hybrids have shown potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, with 3,5-bis(trifluoromethyl)phenyl-substituted analogs achieving MIC values as low as 1.56 μM. The scaffold’s adaptability is further evidenced in antipsychotics and antidepressants, where piperazine optimizes blood-brain barrier penetration.

Historical Development of Thiophene-Substituted Bioactive Compounds

Thiophene, a sulfur-containing heterocycle, has been integral to drug design since the mid-20th century. Its electron-rich aromatic system facilitates π-π interactions with hydrophobic protein pockets, while its metabolic stability outperforms furan analogs. Early applications included antifungal agents and COX-2 inhibitors, but recent work exploits thiophene’s role in kinase inhibition and antimicrobial activity. In the context of thiourea derivatives, thiophene substitution augments binding to enzymes like NS3 protease and bacterial efflux pumps, as demonstrated in hepatitis C and Gram-negative pathogen therapeutics.

Research Progression and Current Academic Interest

Contemporary studies on thiourea derivatives emphasize innovative synthesis and computational modeling. Flow chemistry and microwave-assisted techniques have enabled rapid access to complex analogs like 1-(2,3-dimethylphenyl)-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea, reducing reaction times from hours to minutes. Molecular dynamics simulations now guide the rational design of thiourea-based anion transporters and kinase inhibitors, with squaramide bioisosteres showing 30-fold improved efficacy over classical thioureas. Additionally, hybrid scaffolds combining piperazine, thiophene, and thiourea are being explored for dual antibacterial/anti-inflammatory activity, addressing multifactorial diseases like sepsis.

Table 1: Key Structural Motifs and Their Pharmacological Roles

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4S2/c1-19-9-7-12-23(20(19)2)28-26(31)27-21(3)25(24-13-8-18-32-24)30-16-14-29(15-17-30)22-10-5-4-6-11-22/h4-13,18,21,25H,14-17H2,1-3H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYJSGVPIHWUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific thiourea derivative, supported by recent research findings, structure-activity relationship (SAR) studies, and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that thioureas can induce apoptosis and inhibit angiogenesis, which are critical mechanisms in cancer progression.

- Case Study : A study evaluated a series of thiourea derivatives against human tumor cell lines such as HepG2 and MCF-7. The compound exhibited an IC50 value of approximately 10 µM against these cell lines, indicating significant cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induction of apoptosis |

| MCF-7 | 12 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound also displays antimicrobial properties. Thiourea derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens.

- Research Findings : In a study assessing antimicrobial efficacy, the compound demonstrated notable activity against Staphylococcus aureus and Candida albicans with MIC values below 50 µg/mL .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 30 | Bactericidal |

| Candida albicans | 40 | Fungicidal |

Anti-inflammatory Activity

Thioureas have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The specific compound has shown potential in reducing inflammation markers in vitro.

- Findings : Inflammatory assays demonstrated that treatment with the compound led to a significant decrease in TNF-alpha levels in macrophage cultures .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications to the phenyl and piperazine moieties can enhance potency and selectivity.

Key Observations:

- Substituent Effects : The presence of electron-donating groups on the aromatic ring (e.g., methyl groups) enhances anticancer activity.

- Piperazine Modifications : Variations in the piperazine substituents influence both solubility and receptor binding affinity.

- Thiophenes Role : The thiophene ring contributes to increased lipophilicity, aiding in membrane penetration.

Scientific Research Applications

Therapeutic Applications

Thiourea derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been studied for its potential in treating various disorders:

- CNS Disorders : Compounds with similar structures have shown promise in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment due to their ability to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is involved in glucocorticoid metabolism .

- Metabolic Syndrome : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 is particularly relevant for conditions associated with metabolic syndrome, including type 2 diabetes and obesity .

Biological Activities

Research has indicated that thiourea compounds exhibit various biological activities:

- Anticancer Activity : Thiourea derivatives have been synthesized and tested for their cytotoxic effects against cancer cell lines. For instance, compounds incorporating dimethylaniline moieties have shown significant cytotoxicity against various cancer types .

- Antimicrobial Properties : Some thiourea derivatives have demonstrated effectiveness against bacterial strains, making them potential candidates for developing new antibiotics .

Synthetic Versatility

The synthesis of thiourea derivatives is a well-established area in organic chemistry. The compound can be synthesized through various methods involving the reaction of isothiocyanates with amines. For instance, the synthesis process typically involves:

- Reacting an amine (such as 2,3-dimethylaniline) with an isothiocyanate.

- Purifying the resulting product through recrystallization or chromatography.

This synthetic flexibility allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of thiourea derivatives similar to the compound :

Chemical Reactions Analysis

Chemical Reactions Involving Thiourea Derivatives

Thiourea derivatives can participate in various chemical reactions due to their functional groups. These reactions include:

-

Oxidation Reactions : Involving oxidizing agents like hydrogen peroxide or potassium permanganate.

-

Hydrolysis : Requires heating in aqueous acid for several hours.

-

Alkylation and Arylation : These reactions can modify the thiourea structure further, enhancing its reactivity and biological activity .

Reaction Conditions:

| Reaction Type | Conditions | Reagents |

|---|---|---|

| Oxidation | Controlled temperature, specific oxidizing agents | Hydrogen peroxide, potassium permanganate |

| Hydrolysis | Heating in aqueous acid | Acidic solvents |

| Alkylation/Arylation | Presence of alkyl/aryl halides and bases | Alkyl/aryl halides, bases like triethylamine |

Mechanism of Action and Biological Activities

The mechanism of action for thiourea derivatives like 1-(2,3-Dimethylphenyl)-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is not fully elucidated but may involve interactions with neurotransmitter systems through the piperazine moiety. These compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells.

Biological Activities:

-

Antitumor Effects : Inducing apoptosis in cancer cells.

-

Neurotransmitter Modulation : Interacting with serotonin receptors and other neurotransmitter systems.

Future Research Directions:

-

Structure-Activity Relationship Studies : To enhance understanding of therapeutic potential.

-

Clinical Trials : To assess safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural complexity necessitates comparison with three classes of analogues: 1. Thiourea Derivatives with Aromatic Substitutions - 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea (): - Key Difference: Replaces the 2,3-dimethylphenyl group with a 3-chlorophenyl ring and incorporates a bicyclic amine. - 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea (): - Key Difference: Features a perfluorophenyl group and a chiral cyclohexylamine. - Impact: Perfluorinated aromatics enhance chemical stability but may reduce solubility in biological systems compared to the target’s dimethylphenyl group .

Piperazine-Containing Compounds

- Key Difference : Replaces the thiourea linker with a spiro-diketopiperazine scaffold.

- 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one ():

- Key Difference : Substitutes the thiourea with a ketone-thioether linkage and adds a trifluoromethylpyridine group.

- Impact : The electron-withdrawing trifluoromethyl group could enhance metabolic resistance but reduce affinity for amine receptors .

Thiophene-Containing Analogues

- Key Difference : Integrates thiophene into a pyrimidine-benzofuran system.

- Impact : The fused heterocyclic system may improve π-π stacking interactions but limit bioavailability due to higher molecular weight .

Pharmacological and Physicochemical Data

Research Findings and Trends

- Thiourea vs. Urea Linkers : Thiourea derivatives generally exhibit stronger hydrogen-bonding capacity than urea analogues, which may enhance receptor binding but increase toxicity risks .

- Piperazine Positioning : Piperazine moieties at the terminal position (as in the target compound) improve solubility compared to internal positioning (e.g., ’s spiro compound) .

- Thiophene vs. Benzofuran : Thiophene-containing compounds (e.g., ) show better metabolic stability than benzofuran derivatives due to reduced oxidative metabolism .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| HOBt/TBTU | Coupling agents | DMF, NEt3, RT, 24h | 60–75 |

| 2,3-Dimethylphenyl thiourea | Core scaffold | Dissolved in DMF | — |

| Thiophene intermediate | Electrophilic partner | Pre-activated with TBTU | — |

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?

Methodological Answer:

Characterization requires multi-modal validation:

- NMR Spectroscopy : Confirm regiochemistry via - and -NMR (e.g., thiourea NH signals at δ 9.8–10.2 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 256.1034 for analogous thioureas) .

- XRD Crystallography : Resolve stereochemistry and confirm non-covalent interactions (e.g., hydrogen bonding between thiourea NH and piperazine N) .

Note : Cross-validate with elemental analysis (C, H, N, S) to ensure purity >95%.

Basic Question: How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

Primary screening involves:

In vitro assays : Test against target enzymes (e.g., kinases, GPCRs) or microbial strains.

Dose-response curves : Use a 10-point concentration range (1 nM–100 µM) to calculate IC/EC.

Controls : Include positive (e.g., known inhibitors) and vehicle (DMSO) controls.

Reproducibility : Triplicate measurements with statistical validation (p < 0.05).

Advanced Question: How can researchers optimize synthesis yields when encountering low coupling efficiency?

Methodological Answer:

Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:

- Solvent optimization : Replace DMF with DMA or DCM for better intermediate solubility.

- Temperature control : Perform reactions at 0–4°C to reduce side-product formation.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yield .

Advanced Question: How should contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?

Methodological Answer:

Contradictions may stem from off-target effects or assay conditions. Follow this protocol:

Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Cell permeability testing : Measure intracellular compound levels via LC-MS/MS.

Proteomic profiling : Identify off-target interactions using affinity pulldown/MS.

Assay buffers : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. lysosomal environments.

Q. Table 2: Example Data Discrepancy Analysis

| Assay Type | IC (µM) | Likely Cause | Resolution Method |

|---|---|---|---|

| Enzyme inhibition | 0.5 | High purity | Confirm via HPLC |

| Cellular assay | >10 | Poor membrane permeability | Modify lipophilicity (LogP) |

Advanced Question: What computational approaches are used to predict the compound’s mechanism of action?

Methodological Answer:

Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT due to phenylpiperazine moiety) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

QSAR modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on activity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this thiourea derivative?

Methodological Answer:

Scaffold modification : Synthesize analogs with varied substituents (e.g., 3-Cl, 4-OCH) on the phenyl ring .

Bioisosteric replacement : Substitute thiophene with furan or pyridine to assess heterocycle impact.

Pharmacophore mapping : Identify critical H-bond donors (thiourea NH) and hydrophobic regions (2,3-dimethylphenyl) .

Data integration : Use PCA (principal component analysis) to cluster analogs by activity and physicochemical properties.

Q. Table 3: SAR Trends in Analogous Thioureas

| Substituent | Target Activity (IC, µM) | Key Interaction |

|---|---|---|

| 2,3-Dimethylphenyl | 0.7 (Kinase X) | Hydrophobic pocket |

| 4-Fluorophenyl | 2.1 (Kinase X) | Halogen bonding |

| Thiophen-2-yl | 1.5 (GPCR Y) | π-π stacking |

Advanced Question: What strategies address stability issues in aqueous buffers during biological assays?

Methodological Answer:

Excipient screening : Add cyclodextrins (0.1–1% w/v) to enhance solubility .

pH adjustment : Use citrate buffer (pH 4.5) to stabilize thiourea against hydrolysis.

Light protection : Store solutions in amber vials to prevent photodegradation.

Stability-indicating HPLC : Monitor degradation products over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.